3-bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide
Description
3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide is a chiral benzamide derivative featuring a 3-bromo substituent on the benzene ring and an (2S)-1-hydroxypropan-2-yl amine moiety. This compound is structurally characterized by its secondary amide linkage and stereogenic center at the C2 position of the propanolamine group.
Properties
IUPAC Name |
3-bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7(6-13)12-10(14)8-3-2-4-9(11)5-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLZZZQJGONUCN-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to an alkane, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromination: Br₂/FeBr₃
Amidation: 2-amino-1-propanol
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid
Major Products Formed
Substitution: Formation of various substituted benzamides
Oxidation: Formation of carbonyl-containing derivatives
Reduction: Formation of alkane derivatives
Scientific Research Applications
3-bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of brominated benzamides with biological targets.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
Key Differentiators
- Hydroxyl Group vs.
- Stereochemistry : The (2S) configuration distinguishes it from racemic analogues, likely affecting receptor selectivity (e.g., dopamine or enzyme targets) .
- Lipophilicity: The 3-bromo substituent increases LogP compared to non-halogenated analogues, but the hydroxyl group mitigates extreme hydrophobicity, balancing membrane permeability and solubility .
Biological Activity
3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 276.11 g/mol. The compound features a benzene ring substituted with a bromine atom and a hydroxypropan-2-yl group. The presence of halogens is known to enhance the binding affinity to biological targets, making this compound valuable in drug design and development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, leading to various biological effects. The halogen substitutions (bromine) are believed to play a crucial role in enhancing these interactions .
Interaction with Enzymes
Research indicates that this compound may inhibit Class I PI3-kinase enzymes, which are implicated in various diseases, including cancer. The selective inhibition of these enzymes suggests potential therapeutic applications in oncology .
Biological Activities
The compound has been investigated for several biological activities:
Antimicrobial Activity
Studies have shown that derivatives similar to this compound exhibit significant antibacterial properties. For instance, pyrrole benzamide derivatives have demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anticancer Activity
Preliminary investigations suggest that the compound may possess anticancer properties by inhibiting cellular proliferation through its action on PI3K pathways. This pathway is crucial for cell growth and survival, making it a target for cancer therapeutics .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
